molecular formula C9H8N2O4S2 B8569794 (2-sulfamoyl-1,3-benzothiazol-6-yl) acetate

(2-sulfamoyl-1,3-benzothiazol-6-yl) acetate

Cat. No.: B8569794
M. Wt: 272.3 g/mol
InChI Key: ONLKWCLNLGKXRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-sulfamoyl-1,3-benzothiazol-6-yl) acetate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzothiazole ring system, which is a fused ring structure containing both benzene and thiazole rings. This unique structure imparts significant chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-sulfamoyl-1,3-benzothiazol-6-yl) acetate typically involves the condensation of 2-aminobenzenethiol with acetic anhydride in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the benzothiazole ring. The reaction can be summarized as follows:

    Condensation Reaction: 2-aminobenzenethiol reacts with acetic anhydride in the presence of a catalyst.

    Cyclization: The intermediate formed undergoes cyclization to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2-sulfamoyl-1,3-benzothiazol-6-yl) acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

(2-sulfamoyl-1,3-benzothiazol-6-yl) acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (2-sulfamoyl-1,3-benzothiazol-6-yl) acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and the target enzymes.

Comparison with Similar Compounds

(2-sulfamoyl-1,3-benzothiazol-6-yl) acetate can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: Known for its anti-tubercular activity.

    2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.

    6-Nitrobenzothiazole: Studied for its anti-cancer properties.

The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical reactivity and biological activity. Its sulfonamide group, in particular, is responsible for its enzyme inhibitory properties, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C9H8N2O4S2

Molecular Weight

272.3 g/mol

IUPAC Name

(2-sulfamoyl-1,3-benzothiazol-6-yl) acetate

InChI

InChI=1S/C9H8N2O4S2/c1-5(12)15-6-2-3-7-8(4-6)16-9(11-7)17(10,13)14/h2-4H,1H3,(H2,10,13,14)

InChI Key

ONLKWCLNLGKXRT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)N=C(S2)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of benzothiazole-2-sulfonamide (2.14 g, 0.01 mole), palladium acetate (2.25 g, 0.01 mole), lithium acetate dihydrate (1.65, 0.025 mole) and potassium dichromate (5.9 g, 0.02 mole) in acetic acid (25 ml) is heated on a steam bath for 24 hours then poured into H2O (100 ml) to give 2-sulfamoyl-6-benzothiazolyl acetate which melts at 193°-4° C. after recrystallization from 2-propanol.
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
0.025 mol
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.25 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

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